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Introduction

TBI-166 is a novel riminophenazine analog demonstrating potent bactericidal activity against

Mycobacterium tuberculosis (M. tb), including drug-sensitive and drug-resistant strains.[1][2]

Developed as a next-generation antituberculosis agent, TBI-166 offers comparable or superior

efficacy to the repurposed leprosy drug clofazimine (CFZ) with a significantly improved safety

profile, most notably causing less skin discoloration.[1][3][4] This document provides detailed

application notes and protocols for the use of TBI-166 in preclinical chronic tuberculosis

infection models, summarizing key efficacy data and experimental methodologies.

TBI-166 is currently in clinical development, having undergone Phase I clinical trials in China.

[5][6] Preclinical studies in murine models have been instrumental in establishing its potent

anti-TB activity and in identifying promising combination regimens for further clinical

investigation.[7][8][9]

Mechanism of Action
While the precise mechanism of action for TBI-166 is not fully elucidated, it is believed to be

similar to that of other riminophenazine compounds like clofazimine.[4] The proposed

mechanism involves the targeting of the M. tb respiratory chain and the disruption of oxidative
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phosphorylation, ultimately leading to a depletion of ATP synthesis.[4] This mode of action

suggests potential synergistic effects when combined with other anti-TB agents that also target

cellular energy metabolism, such as bedaquiline (BDQ) and pyrazinamide (PZA).[4]
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Caption: Proposed mechanism of action for TBI-166 in Mycobacterium tuberculosis.

Efficacy Data in Chronic Murine TB Models
TBI-166 has demonstrated significant efficacy in reducing bacterial load in the lungs of

chronically infected mice, both as a monotherapy and as part of combination regimens. The

following tables summarize key quantitative data from preclinical studies.
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Table 1: Monotherapy Efficacy of TBI-166 in BALB/c Mice

Treatment
Group

Dose (mg/kg)
Duration
(weeks)

Mean Log10
CFU
Reduction in
Lungs (vs.
Untreated)

Reference

TBI-166 10 8 >2.0 [1]

TBI-166 20 4 2.02 [4]

TBI-166 20 8 >3.5 [4]

TBI-166 40 8 >3.0 [1]

TBI-166 80 8 >3.5 [1]

Clofazimine

(CFZ)
20 8 ~3.5 [1]

Table 2: Efficacy of TBI-166 Combination Regimens in BALB/c Mice

Treatment
Regimen

Duration
(weeks)

Mean Log10
CFU in Lungs

Relapse Rate
(%)

Reference

TBI-166 + BDQ +

PZA
4 Undetectable 0 (at 8 weeks) [7][8]

TBI-166 + BDQ +

LZD
8 Undetectable <13.33 [7][8]

BPaL (BDQ +

Pretomanid +

LZD)

8 ~1.0 Not specified [7][8]

HRZ (Isoniazid +

Rifampin + PZA)
8 ~2.0 Not specified [7][8]

Table 3: Efficacy of TBI-166 Combination Regimens in C3HeB/FeJ Mice
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Treatment
Regimen

Duration
(weeks)

Mean Log10
CFU in Lungs

Relapse Rate
(%)

Reference

TBI-166 + BDQ +

PZA
4 Culture Negative 0 (at 8 weeks) [7][8]

TBI-166 + BDQ +

LZD
8 Not specified

Higher than TBI-

166+BDQ+PZA
[7][8]

HRZ 8 Not specified
Higher than TBI-

166+BDQ+PZA
[7][8]

Experimental Protocols
The following are detailed methodologies for key experiments involving TBI-166 in chronic

tuberculosis infection models.

Chronic Murine Tuberculosis Infection Model
This protocol describes the establishment of a chronic M. tb infection in mice via low-dose

aerosol exposure.

Materials:

Mycobacterium tuberculosis H37Rv strain

Specific pathogen-free female BALB/c or C3HeB/FeJ mice (6-8 weeks old)

Aerosol exposure chamber (e.g., Glas-Col Inhalation Exposure System)

Middlebrook 7H9 broth supplemented with 0.5% glycerol, 10% OADC, and 0.05% Tween 80

Middlebrook 7H11 agar supplemented with 10% OADC

Phosphate-buffered saline (PBS) with 0.05% Tween 80

Protocol:
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Bacterial Culture Preparation: Culture M. tb H37Rv in Middlebrook 7H9 broth to mid-log

phase.

Aerosol Infection:

Wash the bacterial culture with PBS and resuspend to a concentration that delivers

approximately 100-200 bacilli to the lungs of each mouse.

Place mice in the aerosol exposure chamber and infect via low-dose aerosol.

Establishment of Chronic Infection: Allow the infection to establish for 4-6 weeks post-

aerosol exposure.

Confirmation of Infection: At the start of treatment, sacrifice a subset of mice (n=3-5) to

determine the baseline bacterial load in the lungs by plating serial dilutions of lung

homogenates on Middlebrook 7H11 agar.
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Caption: Experimental workflow for the chronic murine TB infection model.

In Vivo Efficacy Evaluation of TBI-166
This protocol outlines the procedure for assessing the bactericidal and sterilizing activity of TBI-
166 in chronically infected mice.

Materials:
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Chronically infected mice (from the protocol above)

TBI-166 (and other drugs for combination studies)

Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)

Oral gavage needles

Stomacher or tissue homogenizer

Middlebrook 7H11 agar plates

Protocol:

Drug Preparation and Administration:

Prepare TBI-166 and other drugs in the appropriate vehicle.

Administer drugs to mice orally via gavage, typically 5-6 days a week.[4] Dosing for TBI-
166 has been studied in the range of 10-80 mg/kg.[1] For combination studies,

representative doses are: TBI-166 (20 mg/kg), BDQ (25 mg/kg), PZA (150 mg/kg), and

LZD (100 mg/kg).[4]

Monitoring and Sample Collection:

At specified time points during and after treatment (e.g., 2, 4, 8 weeks), sacrifice a subset

of mice from each treatment group.

Aseptically remove the lungs and spleen.

Bacterial Load Determination:

Homogenize the tissues in PBS with 0.05% Tween 80.

Plate serial dilutions of the homogenates onto Middlebrook 7H11 agar.

Incubate plates at 37°C for 3-4 weeks and count the number of colony-forming units

(CFU).
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Relapse Assessment (Sterilizing Activity):

Following the completion of treatment, hold a cohort of mice for an additional period (e.g.,

3 months) without treatment.

At the end of this period, sacrifice the mice and determine the bacterial load in their lungs

and spleens as described above. The presence of any CFU is indicative of relapse.

Safety and Handling
TBI-166 is an investigational compound and should be handled with appropriate personal

protective equipment (PPE), including gloves, lab coat, and safety glasses. All work with

Mycobacterium tuberculosis must be conducted in a Biosafety Level 3 (BSL-3) laboratory by

trained personnel.

Conclusion
TBI-166 demonstrates potent anti-tuberculosis activity in chronic infection models, particularly

when used in combination with other novel and repurposed anti-TB agents.[7][8] Its favorable

safety profile, especially the reduced potential for skin pigmentation compared to clofazimine,

makes it a promising candidate for inclusion in future short-course TB treatment regimens.[1][3]

[4] The protocols and data presented here provide a foundation for further research into the

efficacy and mechanisms of TBI-166.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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